![molecular formula C12H13N3O3S B13723108 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of a sulfonyl group and an aldehyde group in its structure makes it a versatile compound in organic synthesis and medicinal chemistry. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde can be achieved through a multi-step process involving the formation of the pyrazole ring, sulfonylation, and subsequent functionalization of the pyridine ring. One common method involves the reaction of 4-chloro-3-formylpyridine with 1-(propane-2-sulfonyl)-1H-pyrazole under basic conditions to form the desired compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, may also be employed to make the process more sustainable .
化学反应分析
Types of Reactions
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carboxylic acid.
Reduction: 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The aldehyde group can also participate in Schiff base formation with amines, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
- 5-[1-(Methylsulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
- 5-[1-(Ethanesulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
- 5-[1-(Butanesulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
Uniqueness
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. The presence of both a sulfonyl group and an aldehyde group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and development .
属性
分子式 |
C12H13N3O3S |
|---|---|
分子量 |
279.32 g/mol |
IUPAC 名称 |
5-(1-propan-2-ylsulfonylpyrazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H13N3O3S/c1-9(2)19(17,18)15-7-12(6-14-15)11-3-10(8-16)4-13-5-11/h3-9H,1-2H3 |
InChI 键 |
LOSCZPTYBAJKSH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)N1C=C(C=N1)C2=CN=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


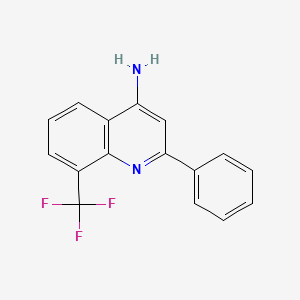
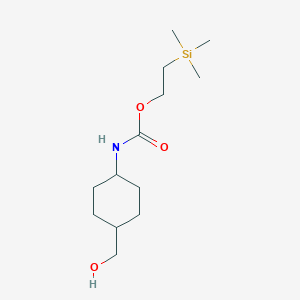
![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)
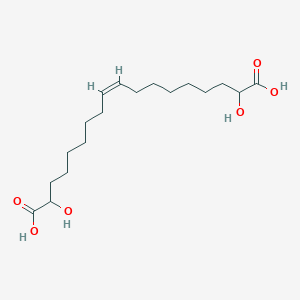
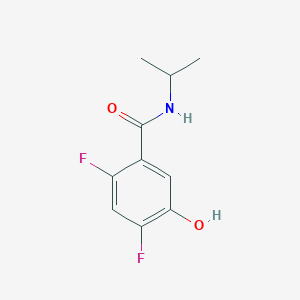
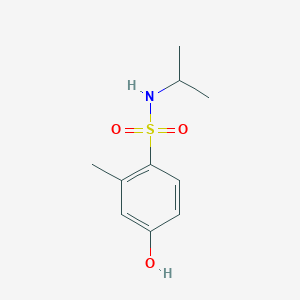
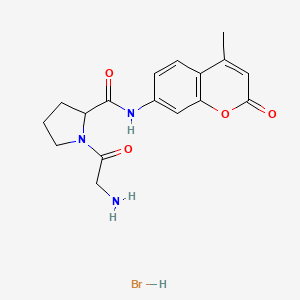
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
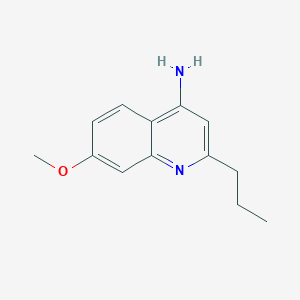

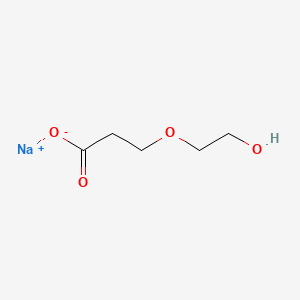
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
